Cas no 314768-18-8 (2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde)

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde structure
314768-18-8 structure
Product Name:2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde
CAS No:314768-18-8
MF:C9H10F3NO
MW:205.17701292038
CID:5457900
PubChem ID:5198762
Update Time:2025-09-27

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-5008688
    • SR-01000028484-1
    • 314768-18-8
    • AKOS000194058
    • SR-01000028484
    • AB00709469-01
    • 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carbaldehyde
    • Z56784904
    • 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
    • 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde
    • Inchi: 1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3
    • InChI Key: HLFAYEMLDYVEGC-UHFFFAOYSA-N
    • SMILES: N1(CC(F)(F)F)C(C)=CC(C=O)=C1C

Computed Properties

  • Exact Mass: 205.07144843g/mol
  • Monoisotopic Mass: 205.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 241.5±40.0 °C(Predicted)
  • pka: -4.76±0.70(Predicted)

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5008688-0.05g
2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carbaldehyde
314768-18-8 90%
0.05g
$212.0 2023-07-09
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